molecular formula C21H22FN3O B11529608 (3Z)-3-[(3-fluorophenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one

(3Z)-3-[(3-fluorophenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11529608
M. Wt: 351.4 g/mol
InChI Key: YZCJMBXHWPHCQW-UHFFFAOYSA-N
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Description

(3Z)-3-[(3-fluorophenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound. It features a fluorophenyl group, an imino group, a piperidinylmethyl group, and an indolone core. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(3-fluorophenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indolone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step might involve nucleophilic aromatic substitution or other suitable methods to introduce the fluorophenyl group.

    Addition of the Imino Group: This can be done through condensation reactions with appropriate amines or imines.

    Attachment of the Piperidinylmethyl Group: This step might involve alkylation reactions using piperidine derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indolone core or the piperidinylmethyl group.

    Reduction: Reduction reactions might target the imino group or other reducible functionalities.

    Substitution: The fluorophenyl group can participate in various substitution reactions, especially nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride or organometallic reagents can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-[(3-fluorophenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, such compounds might be explored for their therapeutic potential. They could serve as leads for drug development, particularly in the areas of neurology, oncology, or infectious diseases.

Industry

Industrially, these compounds can be used in the development of pharmaceuticals, agrochemicals, or other specialty chemicals. Their unique properties make them suitable for various applications.

Mechanism of Action

The mechanism of action of (3Z)-3-[(3-fluorophenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[(3-chlorophenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-[(3-bromophenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of (3Z)-3-[(3-fluorophenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity, biological activity, and overall chemical behavior compared to its analogs.

Properties

Molecular Formula

C21H22FN3O

Molecular Weight

351.4 g/mol

IUPAC Name

3-(3-fluorophenyl)imino-1-[(4-methylpiperidin-1-yl)methyl]indol-2-one

InChI

InChI=1S/C21H22FN3O/c1-15-9-11-24(12-10-15)14-25-19-8-3-2-7-18(19)20(21(25)26)23-17-6-4-5-16(22)13-17/h2-8,13,15H,9-12,14H2,1H3

InChI Key

YZCJMBXHWPHCQW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC(=CC=C4)F)C2=O

Origin of Product

United States

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